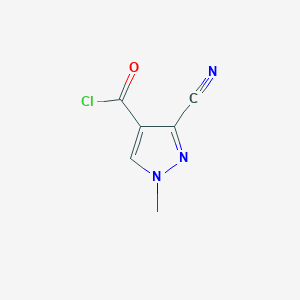![molecular formula C19H14N4O3 B13968900 2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid CAS No. 5863-45-6](/img/structure/B13968900.png)
2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid is a heterocyclic compound that contains nitrogen atoms within its structure. This compound is part of a larger class of nitrogen-containing heterocycles, which are known for their wide range of biological activities and therapeutic applications .
Méthodes De Préparation
The synthesis of 2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid typically involves the reaction of aromatic aldehydes with keto esters in the presence of N,N’-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a reagent . The reaction is carried out under reflux conditions in pyridine, leading to the formation of the desired pyrimidobenzimidazole scaffold . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms within the heterocyclic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects . The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid include other pyrimidobenzimidazole derivatives and heterocyclic compounds containing nitrogen atoms . These compounds share similar structural features and biological activities but may differ in their specific applications and potency. Some examples include:
- Pyrimido[1,2-a]benzimidazoles
- Pyrido[2,3-d]pyrimidines
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
5863-45-6 |
|---|---|
Formule moléculaire |
C19H14N4O3 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
2-[(3-methyl-6-oxopyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C19H14N4O3/c1-11-10-23-17(24)12-6-2-4-8-14(12)21-19(23)22-16(11)20-15-9-5-3-7-13(15)18(25)26/h2-10H,1H3,(H,25,26)(H,20,21,22) |
Clé InChI |
AJKVJXBJOOICBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=O)C3=CC=CC=C3N=C2N=C1NC4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Diethylamino)methyl]piperidin-4-ol](/img/structure/B13968837.png)


![2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine](/img/structure/B13968863.png)

![Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13968875.png)


![2-Ethylthioimidazo[1,2-a]Pyridine](/img/structure/B13968892.png)
![Benzyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13968894.png)


